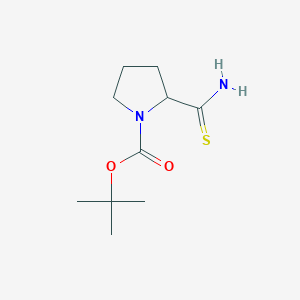

Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate

Description

Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position and a carbamothioyl (-C(S)NH₂) substituent at the C2 position. The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine ring during synthetic processes, while the carbamothioyl moiety introduces sulfur-based reactivity and hydrogen-bonding capabilities. This compound is primarily utilized in medicinal chemistry and organic synthesis as an intermediate for peptidomimetics, enzyme inhibitors, or metal-coordinating ligands due to its thiourea-like functionality .

Properties

IUPAC Name |

tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-6-4-5-7(12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAOKCBKJXBXNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864958-51-0 | |

| Record name | tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate can be synthesized using iso-butoxycarbonyl chloride via the mixed anhydride method. The obtained product is characterized spectroscopically and confirmed by X-ray diffraction studies . The mixed anhydride method involves the reaction of iso-butoxycarbonyl chloride with the appropriate amine under controlled conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the mixed anhydride method is a common approach in industrial settings due to its efficiency and reliability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: It can be reduced using agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H18N2O2S

- Molecular Weight : 230.33 g/mol

- CAS Number : 101410-18-8

The compound features a pyrrolidine ring with a carbamothioyl group, which contributes to its reactivity and utility in various chemical reactions.

Applications in Organic Synthesis

The primary application of tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate is as a protective group during the synthesis of peptides and proteins. It effectively protects amino groups, particularly in the amino acid leucine, preventing undesired side reactions during peptide coupling processes. This capability is crucial in the field of peptide chemistry where maintaining the integrity of functional groups is essential for successful synthesis.

Table 1: Protective Group Applications

| Application Area | Specific Use Case |

|---|---|

| Peptide Synthesis | Protects amino groups during coupling |

| Organic Reactions | Serves as a building block for further synthetic modifications |

Pharmaceutical Development

This compound has shown promise in the development of drug candidates. Its ability to modify biological activity through structural alterations makes it valuable in designing new therapeutics.

Case Study: Drug Resistance Modulation

Research has indicated that derivatives of this compound can enhance the efficacy of chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells. For instance, compounds derived from this scaffold have been tested for their ability to reverse P-glycoprotein-mediated drug resistance, which is often a barrier to effective cancer treatment.

- Study Findings :

Biochemical Research

In biochemical assays, this compound has been utilized to study interactions with various biological targets, including ATP-binding cassette transporters. These studies help elucidate the mechanisms of drug transport and metabolism.

Table 2: Biochemical Interaction Studies

| Target | Interaction Type | Observations |

|---|---|---|

| P-glycoprotein | ATPase Activity Assay | Enhanced ATPase activity indicating interaction |

| ABC Transporters | Inhibition Studies | Selectivity towards specific transporters |

Mechanism of Action

The mechanism by which Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing molecular pathways related to its applications in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

Key Comparative Insights

Substituent Reactivity and Electronic Effects

- Carbamothioyl (-C(S)NH₂) : Introduces strong hydrogen-bonding capacity and sulfur-based nucleophilicity, enabling metal coordination (e.g., with transition metals like Cu²⁺ or Zn²⁺) and protease inhibition .

- Methoxy (-OCH₃) : Electron-donating group enhances solubility in polar solvents but lacks sulfur’s redox versatility. Used in chiral resolution and as a transient protecting group .

- Hydroxymethyl (-CH₂OH) and 4-Methoxyphenyl : Increase steric bulk and hydrophilicity, favoring interactions with aromatic biological targets (e.g., GPCRs) .

- Bromopyridine : Enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalized agrochemicals or pharmaceuticals .

Molecular Weight and Steric Considerations

- The carbamothioyl derivative’s moderate molecular weight (~259 g/mol) balances solubility and reactivity, whereas bromopyridine analogs (e.g., 469 g/mol) face challenges in bioavailability due to increased bulk .

Applications in Synthesis

- Carbamothioyl derivative : Ideal for synthesizing thiourea-linked peptidomimetics or metal-organic frameworks (MOFs) .

- Methoxy analog : Preferred for asymmetric catalysis and intermediates in alkaloid synthesis .

- Hydroxymethyl-phenyl derivative : Explored in CNS drug candidates due to its hybrid aromatic-aliphatic structure .

Research Findings and Functional Implications

- Thermal Stability : Boc-protected pyrrolidines (e.g., methoxy and carbamothioyl derivatives) exhibit high thermal stability (>200°C), making them suitable for high-temperature reactions .

- Synthetic Flexibility : The carbamothioyl group’s dual nucleophilic (S, NH₂) and electrophilic (C=S) sites enable diverse functionalization, unlike methoxy or bromo substituents .

Biological Activity

This compound functions primarily as a protein degrader building block. This class of compounds has gained attention for their ability to induce targeted protein degradation, a promising approach in therapeutic development, particularly in oncology and neurodegenerative diseases. The compound's structure facilitates interactions with specific E3 ligases, promoting the ubiquitination and subsequent degradation of target proteins .

Pharmacological Studies

- Targeted Protein Degradation :

- In Vitro Studies :

- Case Studies :

Safety and Toxicology

While specific toxicological data for this compound is limited, structural analogs have been evaluated for safety profiles. Generally, compounds in this class show manageable toxicity levels at therapeutic doses; however, comprehensive toxicological assessments are necessary before clinical application .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology :

- Utilize stepwise Boc-protection strategies followed by thiourea functionalization. Key steps include carbamate formation under anhydrous conditions (e.g., DCM, 0–20°C) and thioamide coupling via thiocarbonyl transfer reagents (e.g., Lawesson’s reagent) .

- Monitor reaction progress via TLC or HPLC, and purify intermediates via silica gel chromatography. Optimize stoichiometry (e.g., 1.2 equivalents of thiocarbonyl source) to minimize side products like disulfides .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies:

- Store aliquots at –20°C, 4°C, and RT. Analyze degradation via ¹H NMR or LC-MS at intervals (0, 7, 30 days).

- Assess hygroscopicity by exposing samples to controlled humidity (e.g., 40–80% RH) and tracking mass changes .

- Stability is typically enhanced by inert atmospheres (N₂) and desiccants like molecular sieves .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- ¹³C NMR : Identify carbamate (C=O, ~155 ppm) and thiourea (C=S, ~180 ppm) signals.

- IR Spectroscopy : Detect N–H stretches (~3300 cm⁻¹) and C=S vibrations (~1250 cm⁻¹).

- X-ray Crystallography : Resolve absolute configuration using SHELXL refinement (e.g., R-factor < 0.05) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

- Methodology :

- Compare experimental X-ray structures (e.g., torsion angles, bond lengths) with DFT-optimized geometries.

- Use SHELX software to refine disordered regions, particularly around the thiourea moiety, which may exhibit rotational flexibility .

- Cross-validate with variable-temperature NMR to correlate solid-state and solution conformations .

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic centers (e.g., carbonyl carbons).

- Simulate transition states for thiourea displacement by amines or thiols, correlating activation energies with experimental kinetics .

Q. How can researchers design experiments to probe biological interactions, such as enzyme inhibition?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., proteases) and measure binding affinity (KD) in real-time.

- Molecular Docking : Use AutoDock Vina to model thiourea-enzyme interactions, prioritizing residues like cysteine or histidine for mutagenesis validation .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental solubility profiles be addressed?

- Methodology :

- Reassess computational models (e.g., COSMO-RS) by incorporating solvent-specific hydrogen-bonding parameters for thiourea.

- Experimentally measure solubility in aprotic solvents (e.g., DMSO, THF) using UV-Vis spectroscopy and compare with LogP predictions .

Q. What strategies mitigate conflicting reports on the compound’s toxicity in cell-based assays?

- Methodology :

- Standardize assay conditions: Use identical cell lines (e.g., HEK293 vs. HepG2), exposure times (24–72 hr), and controls (e.g., DMSO vehicle).

- Quantify reactive oxygen species (ROS) via fluorogenic probes (e.g., DCFH-DA) to distinguish compound-specific toxicity from assay artifacts .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent Boc-group hydrolysis .

- Crystallography : Employ high-resolution synchrotron data (λ = 0.7–1.0 Å) for ambiguous electron density regions .

- Safety : Use NIOSH-approved respirators and EN 166-compliant eyewear when handling thiourea derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.